(E)-4-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-8-5-12(6-9(8)7-16-2)10(13)3-4-11(14)15/h3-4,8-9H,5-7H2,1-2H3,(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRVMCBMCJDUCI-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1COC)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC1COC)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrrolidine ring and a conjugated enone system. Its molecular formula is C12H15N1O4, with a molecular weight of approximately 239.25 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
The biological activity of this compound may be attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors, although detailed mechanisms remain to be fully elucidated.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, certain derivatives have been shown to inhibit viral replication in vitro, suggesting potential applications in antiviral therapy .
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. In vitro assays revealed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
In a controlled study, derivatives of this compound were tested against influenza virus strains. The results indicated a dose-dependent reduction in viral titers, supporting its potential as an antiviral agent.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, showcasing its effectiveness as an antimicrobial agent.
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of this compound. Modifications to the pyrrolidine ring and the introduction of different substituents have been shown to enhance potency against specific targets.
Future Directions
Further research is necessary to fully understand the pharmacodynamics and pharmacokinetics of this compound. Investigations into its mechanism of action at the molecular level will provide insights into its therapeutic potential.
Comparison with Similar Compounds
Core Structure Comparisons
The 4-oxobut-2-enoic acid core is shared with several analogs, but substituent variations on the pyrrolidine ring dictate distinct physicochemical and biological behaviors:
Key Observations :
Pharmacological Implications
- SNAP Series () : The (+)-SNAP-7941 enantiomer and FE@SNAP demonstrate high MCHR1 antagonism, attributed to their methoxymethyl and fluoroethyl substituents. The target compound’s pyrrolidine methoxymethyl group may mimic these interactions but with reduced steric bulk due to the smaller pyrrolidine ring .
- Unsubstituted Analogs (): The absence of pyrrolidine substituents in 4-oxo-4-pyrrolidin-1-yl-but-2-enoic acid likely reduces target specificity, highlighting the importance of methoxymethyl/methyl groups in the target compound for selective activity .
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Activation of the carboxylic acid functional group of a precursor such as monomethyl fumarate or related fumaric acid derivatives.
- Nucleophilic substitution or amidation with a suitably functionalized pyrrolidine derivative bearing the methoxymethyl substituent.
- Use of coupling agents and catalysts to facilitate amide bond formation under mild conditions.
Detailed Preparation Method
A representative preparation method, based on analogous compounds and related fumarate derivatives, involves the following steps:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Monomethyl fumarate, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC), 4-N,N-dimethylaminopyridine (DMAP), dichloromethane (DCM), 0 °C | Activation of the carboxylic acid group of monomethyl fumarate using EDAC in the presence of catalytic DMAP in DCM at low temperature | - |
| 2 | Addition of 4-morpholin-4-yl-butan-1-ol or 3-(methoxymethyl)-4-methylpyrrolidine derivative | Nucleophilic substitution to form the amide bond with the activated acid intermediate | - |
| 3 | Work-up involving aqueous sodium bicarbonate extraction and organic phase evaporation | Isolation of the product as a viscous oil or solid | 60-62% |
This method is adapted from the preparation of related fumarate prodrugs and amide derivatives, indicating that the coupling of the pyrrolidine amine with the activated fumarate acid is efficient under these conditions.
Reaction Conditions and Catalysts
- Coupling Agents: EDAC is used as the carbodiimide coupling reagent to activate the carboxylic acid group, allowing for amide bond formation without racemization.
- Catalysts: DMAP serves as a nucleophilic catalyst, enhancing the reaction rate and yield.
- Solvents: Dichloromethane (DCM) is the preferred solvent due to its ability to dissolve both reactants and maintain reaction stability at low temperatures.
- Temperature: The reaction is typically conducted at 0 °C to control reactivity and minimize side reactions.
Purification
After the reaction completion, the mixture is treated with saturated aqueous sodium bicarbonate solution to quench excess reagents and neutralize acids. The organic phase is extracted multiple times and evaporated under reduced pressure. The crude product is further purified by silica gel column chromatography using a solvent system such as DCM/methanol (70:1 volume ratio) to achieve the desired purity and isolate the target compound.
Data Table Summarizing Preparation Parameters
| Parameter | Description/Value |
|---|---|
| Starting Material | Monomethyl fumarate or related fumaric acid derivative |
| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) |
| Catalyst | 4-N,N-Dimethylaminopyridine (DMAP) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C |
| Reaction Time | Approximately 1 hour |
| Work-up | Saturated aqueous sodium bicarbonate extraction, organic phase evaporation |
| Purification | Silica gel chromatography (DCM:MeOH = 70:1) |
| Yield | 60-62% |
Research Findings and Notes
- The use of carbodiimide coupling agents like EDAC is well-established for amide bond formation in sensitive molecules, providing moderate to good yields with minimal side reactions.
- Catalytic amounts of DMAP significantly improve reaction efficiency by activating the carboxyl group and stabilizing intermediates.
- Low temperatures help maintain the (E)-configuration of the double bond in the oxobut-2-enoic acid moiety, preventing isomerization.
- The methoxymethyl substituent on the pyrrolidine ring is introduced prior to coupling, typically via alkylation of the pyrrolidine nitrogen or hydroxyl functional group on an appropriate intermediate.
- Purification by silica gel chromatography is essential to remove unreacted starting materials, coupling reagents, and side products, ensuring high purity of the final compound.
Q & A
Q. What are the key considerations for synthesizing (E)-4-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)-4-oxobut-2-enoic acid?
- Methodological Answer : Synthesis of this compound typically involves multi-step reactions, including condensation of substituted pyrrolidine derivatives with α,β-unsaturated carbonyl precursors. Key steps include:
- Protection of reactive groups : Use tert-butyldimethylsilyl (TBS) or methoxymethyl groups to stabilize intermediates during reactions involving amines or hydroxyls .
- Stereochemical control : Employ chiral catalysts (e.g., NADPH-dependent reductases) to ensure (E)-configuration of the α,β-unsaturated ketone moiety .
- Purification : Utilize column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product, followed by recrystallization for purity .
Common pitfalls include side reactions at the methoxymethyl group, requiring inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during critical steps .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Verify the (E)-configuration via coupling constants (J = 12–16 Hz for trans olefinic protons) and analyze pyrrolidine ring substituents (e.g., methoxymethyl at δ 3.2–3.5 ppm) .
- FT-IR : Confirm carbonyl stretches (C=O at 1680–1720 cm⁻¹) and carboxylic acid O-H bonds (2500–3300 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 210–254 nm) and ESI-MS for molecular ion verification .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Highly polar due to carboxylic acid and pyrrolidine groups. Soluble in DMSO, methanol, and aqueous buffers (pH > 4.5). Insoluble in non-polar solvents (e.g., hexane) .
- Stability : Degrades under strong acidic/basic conditions (pH < 3 or > 10) via hydrolysis of the methoxymethyl group. Store at –20°C in anhydrous DMSO to prevent oxidation .
Advanced Research Questions
Q. How do stereochemical variations (e.g., E/Z isomerism) impact biological activity?
- Methodological Answer :
- Comparative assays : Synthesize (Z)-isomer via photoirradiation or catalytic isomerization and compare IC₅₀ values in enzyme inhibition assays (e.g., HIV-1 integrase or aldose reductase) .
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between (E)-isomer and target proteins, highlighting steric clashes or hydrogen-bonding differences in the Z-form .
- Circular Dichroism (CD) : Analyze conformational changes in protein targets upon binding to each isomer .
Q. What experimental strategies can elucidate the mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) using varying substrate concentrations .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) between the compound and target enzymes .
- Site-Directed Mutagenesis : Modify active-site residues (e.g., catalytic lysine in aldose reductase) to test hydrogen-bonding or steric contributions .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Meta-analysis : Normalize data using standardized protocols (e.g., cell line ATCC codes, enzyme units) to account for variability in assay conditions .
- Counter-screening : Test the compound against off-target proteins (e.g., cytochrome P450 isoforms) to identify nonspecific interactions .
- Structural analogs : Synthesize derivatives (e.g., fluorinated pyrrolidine rings) to isolate structure-activity relationships (SAR) and validate target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
